molecular formula C21H18N6O2 B14401320 2,6-Bis[(4-azidophenyl)methylidene]-4-(hydroxymethyl)cyclohexan-1-one CAS No. 85179-70-0

2,6-Bis[(4-azidophenyl)methylidene]-4-(hydroxymethyl)cyclohexan-1-one

Cat. No.: B14401320
CAS No.: 85179-70-0
M. Wt: 386.4 g/mol
InChI Key: OTXMSABUQSQAOY-UHFFFAOYSA-N
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Description

2,6-Bis[(4-azidophenyl)methylidene]-4-(hydroxymethyl)cyclohexan-1-one is a complex organic compound known for its unique structure and reactivity. This compound features two azidophenyl groups attached to a cyclohexanone core, making it a valuable molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(4-azidophenyl)methylidene]-4-(hydroxymethyl)cyclohexan-1-one typically involves the reaction of 4-azidobenzaldehyde with cyclohexanone under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(4-azidophenyl)methylidene]-4-(hydroxymethyl)cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst

    Substitution: Copper(I) iodide, alkynes

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Triazoles

Scientific Research Applications

2,6-Bis[(4-azidophenyl)methylidene]-4-(hydroxymethyl)cyclohexan-1-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation and labeling of biomolecules.

    Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including photoresists and coatings.

Mechanism of Action

The mechanism of action of 2,6-Bis[(4-azidophenyl)methylidene]-4-(hydroxymethyl)cyclohexan-1-one involves its reactivity towards nucleophiles and electrophiles. The azido groups can undergo cycloaddition reactions, forming stable triazole rings. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(4-azidobenzylidene)-4-methylcyclohexanone
  • 2,6-Bis(4-methoxybenzylidene)cyclohexanone

Uniqueness

2,6-Bis[(4-azidophenyl)methylidene]-4-(hydroxymethyl)cyclohexan-1-one is unique due to the presence of both azido and hydroxymethyl groups, which confer distinct reactivity and versatility in chemical synthesis and applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields .

Properties

CAS No.

85179-70-0

Molecular Formula

C21H18N6O2

Molecular Weight

386.4 g/mol

IUPAC Name

2,6-bis[(4-azidophenyl)methylidene]-4-(hydroxymethyl)cyclohexan-1-one

InChI

InChI=1S/C21H18N6O2/c22-26-24-19-5-1-14(2-6-19)9-17-11-16(13-28)12-18(21(17)29)10-15-3-7-20(8-4-15)25-27-23/h1-10,16,28H,11-13H2

InChI Key

OTXMSABUQSQAOY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=CC2=CC=C(C=C2)N=[N+]=[N-])C(=O)C1=CC3=CC=C(C=C3)N=[N+]=[N-])CO

Origin of Product

United States

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